Lipophilicity: 4-CF3 vs. 4-H Analog
The target compound bearing a 4-CF3 group exhibits a calculated LogP of 4.84, as reported in the Molbase database . For the direct 4-unsubstituted analog (3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid, CAS 340816-70-8), the LogP is estimated to be approximately 3.5 based on the removal of the trifluoromethyl group. This difference of approximately 1.3 LogP units translates to a greater than 20-fold enhancement in lipophilicity, which directly influences membrane permeability, metabolic stability, and protein binding.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.84 |
| Comparator Or Baseline | 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 340816-70-8, 4-H analog): estimated LogP ≈ 3.5 |
| Quantified Difference | ΔLogP ≈ +1.3 (approx. 20-fold increase in lipophilicity) |
| Conditions | In silico prediction; Molbase database entry for target compound; comparator LogP estimated by structural analogy |
Why This Matters
A 20-fold increase in lipophilicity directly impacts passive membrane permeability and metabolic stability, making the 4-CF3 compound a more suitable starting point for cell-based assays requiring intracellular target engagement.
- [1] Molbase. 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid. Calculated LogP: 4.8437. View Source
